molecular formula C4H5N3O2 B2749815 1-(Methyl-D3)-4-nitro-1H-pyrazole CAS No. 1447606-92-9

1-(Methyl-D3)-4-nitro-1H-pyrazole

Cat. No.: B2749815
CAS No.: 1447606-92-9
M. Wt: 130.121
InChI Key: CZVJIVYLYOVBRP-FIBGUPNXSA-N
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Description

1-(Methyl-D3)-4-nitro-1H-pyrazole is a deuterated derivative of 4-nitro-1H-pyrazole, where the methyl group is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, including studies involving reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methyl-D3)-4-nitro-1H-pyrazole typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-D3. This intermediate is then reduced in an inert solvent to form methyl-D3-amine, which subsequently reacts with 4-nitro-1H-pyrazole under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Methyl-D3)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

1-(Methyl-D3)-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methyl-D3)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The deuterium atoms in the methyl group can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole: The non-deuterated analog of 1-(Methyl-D3)-4-nitro-1H-pyrazole.

    1-Methyl-4-nitro-1H-pyrazole: Similar structure but without deuterium labeling.

    1-(Methyl-D3)-4-amino-1H-pyrazole: The reduced form of this compound.

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in tracing studies and reaction mechanism investigations. The presence of deuterium atoms can also enhance the compound’s stability and alter its reaction kinetics compared to non-deuterated analogs .

Properties

IUPAC Name

4-nitro-1-(trideuteriomethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVJIVYLYOVBRP-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-92-9
Record name 1-(METHYL-D3)-4-NITRO-1H-PYRAZOLE
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